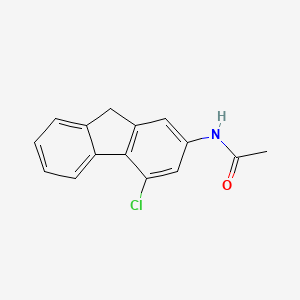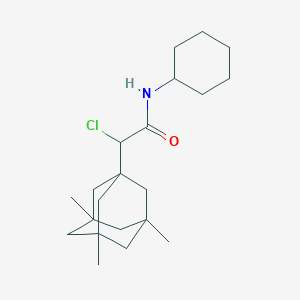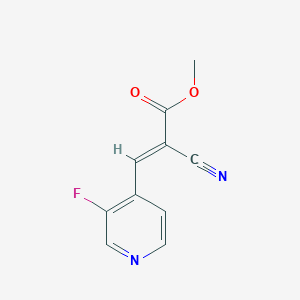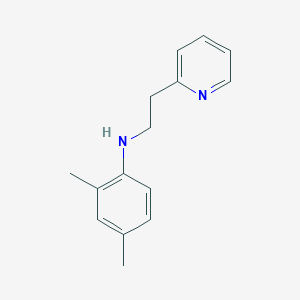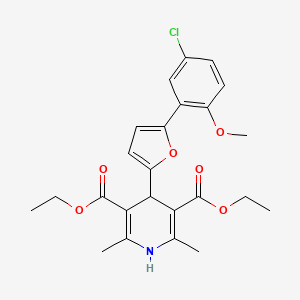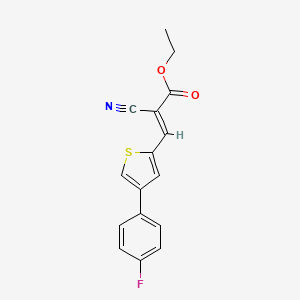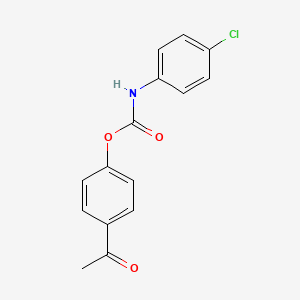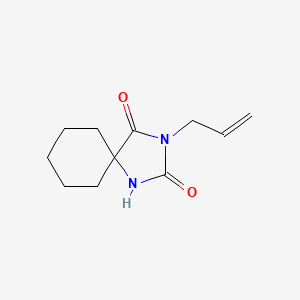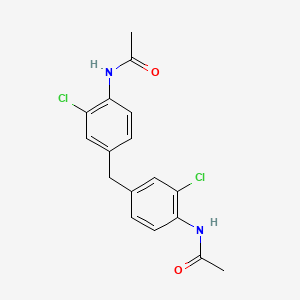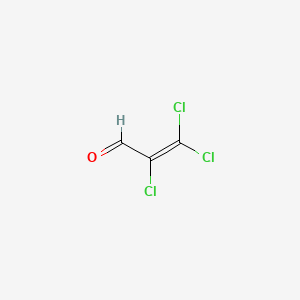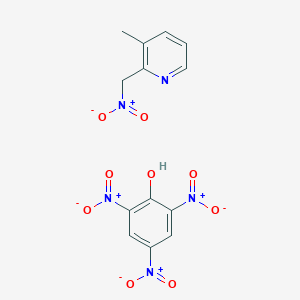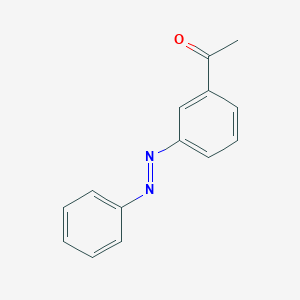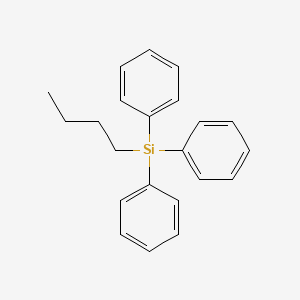
Butyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where a butyl group is attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as hexane or tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Butyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Scientific Research Applications
Butyltriphenylsilane has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the butyl group, making it less versatile in certain reactions.
Diphenylsilane: Contains two phenyl groups and is used in similar applications but with different reactivity.
Tert-Butyldiphenylsilane: Similar structure but with a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Butyltriphenylsilane is unique due to the presence of the butyl group, which enhances its reactivity and allows for a broader range of applications compared to its analogs. Its stability and ability to participate in various chemical reactions make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
2117-32-0 |
|---|---|
Molecular Formula |
C22H24Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
KWKFOXFJSNJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


